Vinyl chloroformate
Overview
Description
Vinyl chloroformate, also known as vinyloxycarbonyl chloride, is an organic compound with the molecular formula CH2=CHOCOCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a vinyl group and a chloroformate group, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Vinyl chloroformate is a chemical compound that primarily targets organic synthesis, metal chelation, and pharmacology . It is used in the preparation of polymeric reagents .
Mode of Action
This compound reacts significantly faster than its counterparts in all solvents studied . It undergoes solvolysis, a process where a solvent causes the cleavage of bonds in a molecule . The solvolysis of this compound is heavily dependent on the solvent’s nucleophilicity and ionizing ability .
Biochemical Pathways
This compound affects the solvolysis pathway. In this pathway, the compound interacts with a solvent, leading to the cleavage of bonds within the molecule . This process results in significant changes in the compound’s structure and properties .
Pharmacokinetics
It’s known that this compound is a reactive compound, and its reactivity can be influenced by the presence of other substances .
Result of Action
The solvolysis of this compound leads to structural and property changes in the compound . These changes can affect the compound’s reactivity and its interaction with other substances .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a solvent and the solvent’s properties . For instance, the rate of solvolysis of this compound is significantly faster in all solvents studied, indicating that the solvent’s properties can greatly influence the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
Vinyl chloroformate is known to undergo solvolysis, a reaction that breaks down a compound by reacting with a solvent. This process involves both bimolecular carbonyl-addition and unimolecular ionization channels, each heavily dependent upon the solvent’s nucleophilicity and ionizing ability
Cellular Effects
It is known that chloroformates, a group of compounds to which this compound belongs, can cause physiological damage
Molecular Mechanism
The molecular mechanism of this compound involves its solvolysis in various solvents This process is influenced by the solvent’s nucleophilicity and ionizing power
Temporal Effects in Laboratory Settings
This compound is known for its stability and does not degrade easily, contributing to its persistence in the environment
Metabolic Pathways
This compound is believed to undergo metabolic activation, catalyzed by the cytochrome P450 enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl chloroformate can be synthesized through several methods. One common approach involves the reaction of phosgene with vinyl alcohol. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phosgene is reacted with vinyl alcohol in the presence of a stabilizer to prevent polymerization. The reaction is conducted in a closed system to minimize exposure to phosgene, a highly toxic gas. The product is then purified through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Vinyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of substituted chloroformates.
Polymerization: this compound can polymerize to form poly(this compound), which can be further modified for various applications.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed:
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Thiocarbonates: Formed by the reaction with thiols.
Scientific Research Applications
Vinyl chloroformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is employed in the synthesis of prodrugs and drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and adhesives. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Propyl chloroformate
- Vinyl acetate
- Allyl chloroformate
Vinyl chloroformate’s unique structure and reactivity make it an important compound in both academic research and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications highlight its significance in the field of organic chemistry.
Properties
IUPAC Name |
ethenyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFROTZSIMBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29464-53-7 | |
Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30199299 | |
Record name | Vinyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Vinyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21843 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
45.5 [mmHg] | |
Record name | Vinyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21843 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5130-24-5 | |
Record name | Ethenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl chloroformate?
A1: The molecular formula of this compound is C3H3ClO2, and its molecular weight is 106.5 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: Raman and infrared spectra have been recorded for this compound in gas, solid, and liquid phases. This data provides insights into its conformational stability and vibrational modes. [, ]
Q3: How stable is poly(this compound)?
A3: Poly(this compound) exhibits surprising stability in water and can be processed into films and fibers. []
Q4: Can poly(this compound) be chemically modified?
A4: Yes, poly(this compound) readily undergoes reactions with compounds containing labile hydrogen atoms, such as alcohols, amines, and phenols. This allows for versatile chemical modification, leading to a variety of derivatives like poly(vinyl urethane). [, , , ]
Q5: How does phase-transfer catalysis (PTC) influence the modification of poly(this compound)?
A5: PTC significantly enhances the efficiency of chemical modifications on poly(this compound) with reagents like carboxylic acids, phenols, and their salts. This method offers advantages in terms of reaction rate and selectivity. [, , ]
Q6: How does this compound interact with transition metal complexes?
A6: this compound reacts with ruthenium and osmium complexes, leading to the formation of carbene complexes. This interaction results in the cleavage of the C(sp2)/O2CR bond. Notably, the reaction with [RuHClL2]2 (L = PiPr3) generates the olefin metathesis catalyst RuCl2(CHMe)L2 and carbon dioxide. []
Q7: Is there a difference in reactivity between ruthenium and osmium complexes with this compound?
A7: Yes, while both metals interact, ruthenium complexes generally favor C-O bond cleavage in vinyl esters, while osmium complexes tend to form more stable carbene species. This difference is attributed to the higher π-basicity of osmium. []
Q8: Have computational methods been used to study this compound?
A8: Yes, DFT (B3PW91) calculations have been used to explore the reaction mechanisms of this compound with ruthenium complexes, revealing the thermodynamic driving force for C-O bond cleavage and CO2 release. []
Q9: What is known about the stability of this compound?
A10: While specific stability data may vary, this compound is generally handled with caution as it can decompose. Proper storage under cool and dry conditions is recommended. []
- This compound is a valuable reagent in polymer chemistry, enabling the synthesis of various poly(vinyl carbamates) and poly(vinyl carbonates) with potential applications in drug delivery and other fields. [, , , , , ]
- It has been successfully employed in the modification of silica surfaces, leading to materials with tailored properties. []
- This compound serves as a key reagent in organic synthesis, facilitating selective N-dealkylation of tertiary amines, as demonstrated in an improved synthesis of naloxone. [, ]
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